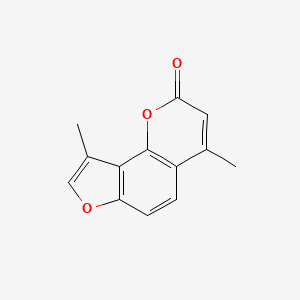
4,4'-Dimethylangelicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Dimethylangelicin is a furanocoumarin.
Applications De Recherche Scientifique
1. Photobinding and Photosensitizing Properties
4,4'-Dimethylangelicin has been identified as a monofunctional furocoumarin with notable photochemical and photosensitizing properties. Studies have shown its ability to form complexes with DNA, both in the dark and under irradiation, exhibiting high photosensitizing activity on various biological substrates like Escherichia coli and Ehrlich ascites tumor cells (Baccichetti et al., 1981).
2. Potential in Photochemotherapy
Research has focused on the potential of 4,4'-Dimethylangelicin as a photochemotherapeutic agent. Its ability to intercalate with DNA and exhibit high photobinding capacity is significant. This property makes it a candidate for clinical evaluation in treatments like psoriasis, as its antiproliferative activity is demonstrated through the inhibition of DNA and RNA synthesis in cells (Guiotto et al., 1981).
3. Photobiological Effects
4,4'-Dimethylangelicin has shown diverse photobiological effects, including phototoxicity on skin and mutagenic effects in bacterial strains. Its photobiological activity and effects on DNA synthesis inhibition highlight its potential in biological studies and therapeutic applications (Swart et al., 1983).
4. DNA Interaction Studies
In-depth studies on the interaction of 4,4'-Dimethylangelicin with DNA have revealed its preference for certain sequences within the DNA structure. These findings are crucial for understanding its binding and photobinding characteristics, which are essential for its application in photochemotherapy (Vedaldi et al., 1981).
Propriétés
Numéro CAS |
22975-76-4 |
|---|---|
Nom du produit |
4,4'-Dimethylangelicin |
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4,9-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-9(7)3-4-10-12(13)8(2)6-15-10/h3-6H,1-2H3 |
Clé InChI |
ZUOUYRRXKPHFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C(=CO3)C |
Autres numéros CAS |
22975-76-4 |
Synonymes |
4,4'-dimethylangelicin 4,9-dimethylangelicin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



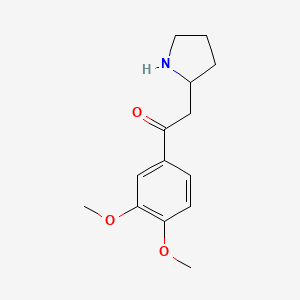
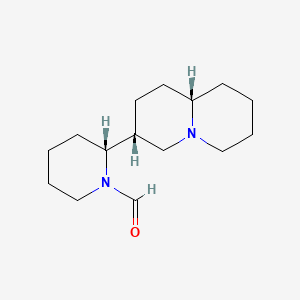
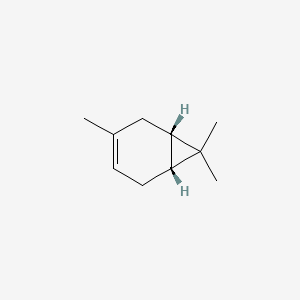
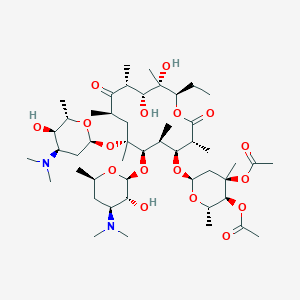
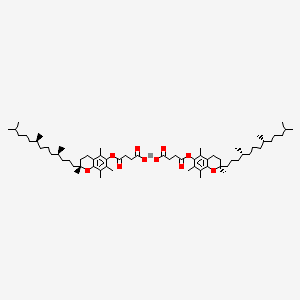
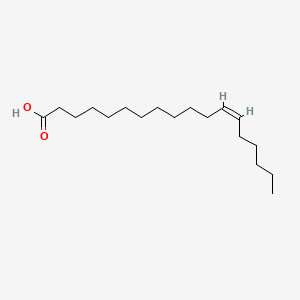
![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![2-Hydroxy-1,5-dimethoxydibenzo[cd,f]indol-4(5H)-one](/img/structure/B1198323.png)
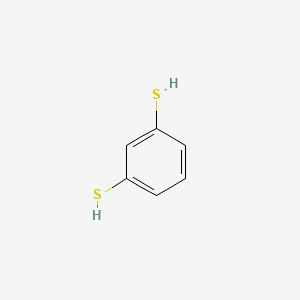
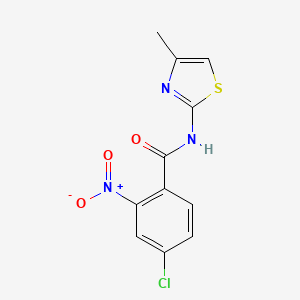
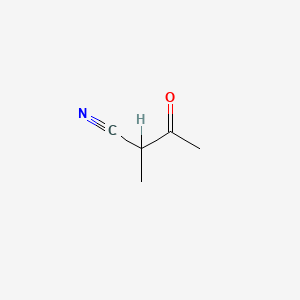
![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)
![4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol](/img/structure/B1198331.png)